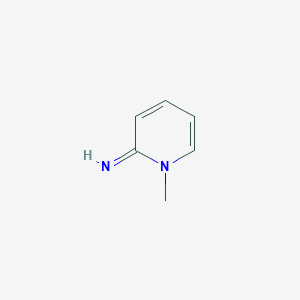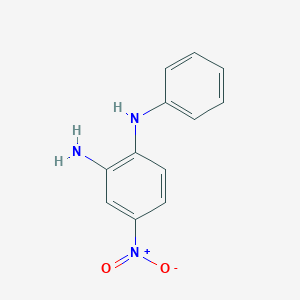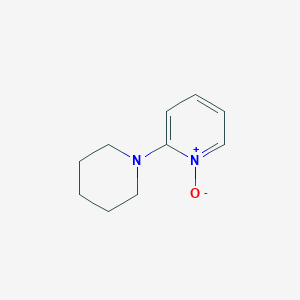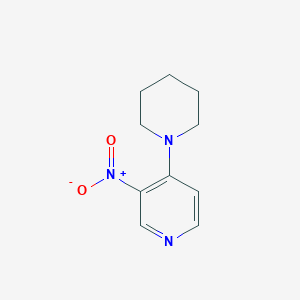
1-methylpyridin-2(1H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methylpyridin-2(1H)-imine, also known as 2-methylpyridin-1-ium-1-amine, is an organic compound with the molecular formula C6H8N2. It is a heterocyclic compound that contains a pyridine ring with a methyl group and an imine group attached to it. 1-methylpyridin-2(1H)-imine is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-methylpyridin-2(1H)-imine is not well understood. However, it is believed to act as a bidentate ligand, binding to metal ions through both the nitrogen and imine groups. This binding can affect the reactivity and properties of the metal complex.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-methylpyridin-2(1H)-imine. However, it has been shown to have low toxicity and is not considered harmful to humans or animals when used in small quantities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methylpyridin-2(1H)-imine in lab experiments is its stability and ease of handling. It is a solid compound that can be stored at room temperature for extended periods without decomposition. Additionally, it is readily available and relatively inexpensive.
One limitation of using 1-methylpyridin-2(1H)-imine is its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, its reactivity with certain metals can be unpredictable and difficult to control.
Zukünftige Richtungen
There are several future directions for research involving 1-methylpyridin-2(1H)-imine. One area of interest is the development of new metal complexes using 1-methylpyridin-2(1H)-imine as a ligand. These complexes could have potential applications in catalysis, electrochemistry, and material science.
Another future direction is the investigation of the biological activity of 1-methylpyridin-2(1H)-imine and its metal complexes. This research could lead to the development of new drugs and therapies.
Conclusion:
1-methylpyridin-2(1H)-imine is a versatile compound with various scientific research applications. Its unique properties and potential applications make it a valuable tool in coordination chemistry and organic synthesis. Future research in this area could lead to exciting new discoveries and applications.
Synthesemethoden
There are several methods to synthesize 1-methylpyridin-2(1H)-imine. One of the most common methods is the reaction between pyridine and formaldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction between pyridine and paraformaldehyde in the presence of a catalyst such as zinc chloride.
Wissenschaftliche Forschungsanwendungen
1-methylpyridin-2(1H)-imine has various scientific research applications. It is commonly used as a ligand in coordination chemistry to form metal complexes. These metal complexes have potential applications in catalysis, electrochemistry, and material science. Additionally, 1-methylpyridin-2(1H)-imine has been used as a building block for the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
4088-63-5 |
|---|---|
Molekularformel |
C6H8N2 |
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
1-methylpyridin-2-imine |
InChI |
InChI=1S/C6H8N2/c1-8-5-3-2-4-6(8)7/h2-5,7H,1H3 |
InChI-Schlüssel |
SSDQZFNBHWFLIZ-UHFFFAOYSA-N |
SMILES |
CN1C=CC=CC1=N |
Kanonische SMILES |
CN1C=CC=CC1=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















